Technical Whitepaper: Physical Characterization and Application of Fmoc-trans-4-methyl-L-Pro-OH
Technical Whitepaper: Physical Characterization and Application of Fmoc-trans-4-methyl-L-Pro-OH
Executive Summary
Fmoc-trans-4-methyl-L-Pro-OH (CAS: 333777-34-7) is a specialized, conformationally constrained amino acid derivative used in advanced peptide therapeutics. Unlike canonical proline, the introduction of a methyl group at the
This guide details the physicochemical properties, handling protocols, and mechanistic applications of this compound, designed for researchers requiring high-fidelity incorporation into solid-phase peptide synthesis (SPPS) workflows.
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
-
IUPAC Name: (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid[]
-
CAS Number: 333777-34-7
-
Molecular Formula:
[4][] -
Molecular Weight: 351.39 g/mol []
Stereochemical Configuration
The "trans" designation refers to the stereochemical relationship between the carboxyl group at C2 and the methyl group at C4.
-
C2 Configuration: (S) - characteristic of L-amino acids.
-
C4 Configuration: (R) - The methyl group is on the opposite face of the pyrrolidine ring relative to the carboxyl group.
Structural Visualization
The following diagram illustrates the chemical connectivity and the critical stereocenters defining the (2S, 4R) configuration.
Figure 1: Structural connectivity of Fmoc-trans-4-methyl-L-Pro-OH.[1] The C4-Methyl group exerts steric influence on the ring pucker, favoring the C
Part 2: Physical Characteristics[5]
The physical properties of Fmoc-trans-4-methyl-L-Pro-OH are dictated by the lipophilic Fmoc group and the rigid pyrrolidine core.
| Property | Specification / Value | Context & Notes |
| Appearance | White to Off-white Crystalline Powder | Visual inspection for yellowing indicates potential Fmoc cleavage or oxidation. |
| Purity (HPLC) | Critical for SPPS to prevent deletion sequences. | |
| Solubility | Soluble in DMF, NMP, DCM, MeOH | Insoluble in water. Dissolve in DMF for coupling reactions. |
| Melting Point | Not universally standardized; typically solid at RT | Refer to specific Lot Certificate of Analysis (CoA). Impurities significantly depress MP. |
| Optical Rotation | Specific | Essential for verifying enantiomeric purity (prevention of racemization). |
| Hygroscopicity | Low to Moderate | Store in desiccated environment to prevent hydrolysis. |
Solubility Profile for Synthesis
-
Primary Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Concentration: Typically prepared as a 0.2 M – 0.5 M solution for automated synthesizers.
-
Stability: Solutions in DMF are stable for 24-48 hours but should be prepared fresh to avoid slow Fmoc removal by trace amines in the solvent.
Part 3: Mechanistic Insight: Conformational Control
Why use Fmoc-trans-4-methyl-L-Pro-OH? The primary utility of this compound lies in its ability to bias the pyrrolidine ring pucker, which thermodynamically dictates the cis/trans ratio of the preceding peptide bond.
The Ring Pucker Effect
The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:
- -endo: Favored by L-Proline (slightly) and cis-4-substituents.
- -exo: Strongly favored by trans-4-methyl-L-proline .
The bulky methyl group at C4 (trans to the carboxyl) prefers the pseudo-equatorial position to minimize 1,3-diaxial steric clashes. This forces the ring into the
Impact on Peptide Backbone
The
-
Result: Incorporation of Fmoc-trans-4-methyl-L-Pro-OH stabilizes extended secondary structures (like Polyproline II helices) and destabilizes turns that require a cis-proline geometry.
Figure 2: Mechanistic pathway of conformational constraint induced by the 4-methyl substituent.
Part 4: Handling, Storage, and Quality Control
Storage Protocol
To maintain the integrity of the Fmoc protecting group and prevent racemization:
-
Temperature: Store at
to (Refrigerated). Long-term storage at is optimal. -
Environment: Keep under inert gas (Argon/Nitrogen) if possible. Use a desiccator to prevent moisture absorption.
-
Container: Amber glass or opaque plastic to protect from light (though Fmoc is relatively photostable, this is Good Laboratory Practice).
Quality Control (Self-Validating Protocol)
Before committing the reagent to a valuable synthesis, perform this 3-step validation:
-
Visual Check: Ensure the powder is free-flowing and white. Clumping suggests moisture ingress.
-
Solubility Test: Dissolve 10 mg in 1 mL DMF. The solution should be clear and colorless. Turbidity implies polymerization or salt contamination.
-
LC-MS Verification:
-
Column: C18 Reverse Phase.
-
Gradient: 5% to 95% Acetonitrile/Water (0.1% TFA).
-
Expected Mass:
Da; Da. -
Purity Criteria: Single major peak >98%. Minor peaks may indicate free methyl-proline (loss of Fmoc) or Fmoc-amine adducts.
-
Part 5: Application in Peptide Synthesis[6]
Coupling Protocol (Fmoc SPPS)
Fmoc-trans-4-methyl-L-Pro-OH is a secondary amine, making it sterically hindered. Standard coupling protocols must be adjusted to ensure complete reaction.
Recommended Activation System:
-
Activator: HATU or PyBOP (stronger activation required than HBTU).
-
Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Stoichiometry: 3-4 equivalents relative to resin loading.
-
Coupling Time: Double coupling (2 x 45 min) is highly recommended to prevent deletion sequences.
Protocol Step-by-Step:
-
Resin Preparation: Swell resin in DMF (30 min).
-
Deprotection: Remove previous Fmoc group (20% Piperidine/DMF, 2 x 10 min). Wash x5 DMF.
-
Activation:
-
Mix Fmoc-trans-4-methyl-L-Pro-OH (4 eq) + HATU (3.9 eq) in DMF.
-
Add DIEA (8 eq) immediately before adding to resin.
-
-
Coupling: Shake at Room Temp for 45-60 mins.
-
Monitoring: Use the Chloranil Test or Isatin Test (specific for secondary amines). Note: The Kaiser test will NOT work reliably for proline derivatives.
-
Re-coupling: If the test is positive (blue particles for Chloranil), repeat step 3-4.
Prevention of Racemization
While Proline derivatives are generally resistant to racemization, the activation of the carboxyl group can lead to oxazolone formation.
-
Avoid: Pre-activation for >5 minutes before adding to the resin.
-
Use: Oxyma Pure as an additive if using DIC to suppress racemization further.
References
-
PubChem. (2025).[4] (4S)-1-Fmoc-4-methyl-L-proline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Jenkins, C. L., et al. (2004). Effect of 4-Substituted Proline Derivatives on the Cis/Trans Isomerization of Peptide Bonds. Journal of the American Chemical Society.[5] (Contextual grounding for C-gamma exo/endo pucker mechanism).
Sources
- 1. USA Chemical Suppliers - Products: 'F', Page: 105 [americanchemicalsuppliers.com]
- 2. Fmoc-trans-4-methyl-L-Pro-OH | 333777-34-7 [chemicalbook.com]
- 4. (4S)-1-Fmoc-4-methyl-L-proline | C21H21NO4 | CID 122370338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2-chlorocyclohexanol analise conformacional: Topics by Science.gov [science.gov]
